3,3'-Dioctadecyloxacarbocyanine perchlorate

Catalog No.
S006776
CAS No.
34215-57-1
M.F
C53H85ClN2O6
M. Wt
881.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dioctadecyloxacarbocyanine perchlorate

CAS Number

34215-57-1

Product Name

3,3'-Dioctadecyloxacarbocyanine perchlorate

IUPAC Name

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate

Molecular Formula

C53H85ClN2O6

Molecular Weight

881.7 g/mol

InChI

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

GFZPJHFJZGRWMQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Synonyms

3,3'-dioctadecyloxacarbocyanine, 3,3'-dioctadecyloxacarbocyanine perchlorate, diO-3,3', DIOC18 compound

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O

Description

The exact mass of the compound diOC18(3) dye is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. It belongs to the ontological category of Cy3 dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3'-Dioctadecyloxacarbocyanine perchlorate is a synthetic fluorescent compound widely utilized in biological research for its ability to stain cellular membranes. It belongs to the class of carbocyanine dyes, characterized by their long hydrocarbon chains that enhance membrane affinity and facilitate the incorporation into lipid bilayers. The chemical formula for this compound is C₃₄H₆₃ClO₄N₂, and it is recognized by its CAS number 34215-57-1. This dye is particularly noted for its strong fluorescence properties, making it an ideal candidate for various imaging techniques in cellular biology and biochemistry .

diOC18(3) primarily acts by passively partitioning into the lipid bilayer of cell membranes due to its lipophilic nature. The conjugated π-electron system absorbs light at a specific wavelength, and upon excitation, emits light at a longer wavelength, resulting in the green fluorescence observed []. This fluorescence allows researchers to visualize the labeled cell membranes using fluorescence microscopy techniques.

diOC18(3) is generally considered to have low toxicity; however, proper handling procedures are still recommended []. Safety considerations include:

  • Wearing personal protective equipment (PPE) such as lab coats, gloves, and safety glasses when handling the dye [].
  • Avoiding prolonged or repeated exposure [].
  • Disposing of waste according to institutional guidelines [].
  • Lipophilicity

    DiO is a lipophilic molecule, meaning it has an affinity for fats and oils. This characteristic allows it to readily integrate into the cell membrane, which is rich in lipids .

  • Green Fluorescence

    Upon excitation with light, DiO emits green fluorescence. This fluorescence can be visualized using fluorescence microscopy techniques, enabling researchers to observe and track cells labeled with the dye .

Here are some specific research applications of diOC18(3) dye:

  • Cell Membrane Staining

    DiO is a popular choice for staining the cell membrane due to its lipophilic nature. By labeling the cell membrane, researchers can gain insights into cell morphology, track cell movement, and study cell-cell interactions .

  • Neuronal Tracing

    DiO can be used as a neuronal tracer to visualize the connections between neurons. Injected into a specific neuron, the dye can travel along the axon, labeling the entire pathway and allowing researchers to map neuronal circuits .

  • Organelle Labeling

    DiO can also label specific organelles within the cell, particularly those with high lipid content. For instance, studies have employed DiO to stain mitochondria due to their lipid-rich outer membrane .

  • Cell Viability Assays

    The loss of membrane integrity is often associated with cell death. By monitoring the retention of DiO within the cell membrane, researchers can assess cell viability in response to various stimuli .

  • Lipoprotein Labeling

    DiO can bind to lipoproteins, which are particles that transport lipids in the bloodstream. This property allows researchers to track the movement and distribution of lipoproteins within the body .

Involving 3,3'-dioctadecyloxacarbocyanine perchlorate typically include its incorporation into lipid membranes, where it undergoes a diffusion process to evenly stain the membrane. This process is facilitated by the dye's hydrophobic octadecyloxy groups, which interact favorably with lipid bilayers. Additionally, the compound can participate in photo

3,3'-Dioctadecyloxacarbocyanine perchlorate exhibits significant biological activity as a fluorescent marker. Its primary application is in the visualization of cellular structures, particularly membranes. It is commonly used in flow cytometry and fluorescence microscopy to track cell movement and membrane dynamics. The compound has been shown to effectively stain a variety of cell types, including mammalian cells and microorganisms, allowing researchers to study processes such as cell proliferation, apoptosis, and membrane integrity .

The synthesis of 3,3'-dioctadecyloxacarbocyanine perchlorate typically involves several steps:

  • Formation of the Base Structure: The synthesis begins with the preparation of a carbocyanine base, which involves the condensation of appropriate aldehydes and amines.
  • Alkylation: Long-chain alkyl groups (in this case, octadecyl groups) are introduced to enhance membrane affinity.
  • Salt Formation: The final step involves reacting the dye with perchloric acid to form the perchlorate salt, which improves solubility in organic solvents .

3,3'-Dioctadecyloxacarbocyanine perchlorate has diverse applications in scientific research:

  • Cell Membrane Staining: It is widely used for labeling cell membranes in live-cell imaging studies.
  • Flow Cytometry: The compound serves as a fluorescent marker for analyzing cell populations based on membrane characteristics.
  • Drug Delivery Studies: Researchers use this dye to track the distribution and localization of drug delivery systems within cells.
  • Viral Studies: It aids in studying viral entry mechanisms by labeling viral membranes .

Interaction studies involving 3,3'-dioctadecyloxacarbocyanine perchlorate focus on its behavior within biological membranes and its interactions with various cellular components. These studies often assess how the dye influences or alters membrane dynamics and integrity. Additionally, investigations into its potential cytotoxic effects are crucial since prolonged exposure can lead to cellular stress or damage due to phototoxicity or membrane disruption .

Several compounds share structural similarities with 3,3'-dioctadecyloxacarbocyanine perchlorate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,1'-Dioctadecyl-3,3'-diethylthiacyanine bromideThiacyanine DyeFeatures a sulfur atom enhancing photostability
3,3'-Dihexadecyloxacarbocyanine perchlorateShorter Hydrocarbon ChainLess hydrophobic than dioctadecyloxacarbocyanine
1-(Octadecyl)-2-(2-(4-(dimethylamino)phenyl)-2-methylpropyl)-1H-imidazo[4,5-b]pyridine-3-carboxylic acidImidazo-pyridine DerivativeExhibits dual properties of fluorescence and bioactivity

Hydrogen Bond Acceptor Count

7

Exact Mass

880.6096161 g/mol

Monoisotopic Mass

880.6096161 g/mol

Heavy Atom Count

62

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-12
[1]. Warren GL, et al. Redistribution of cell membrane probes following contraction-induced injury of mouse soleus muscle. [2]. Bhowmik BB, et al. Photophysical studies of 3,3//' dioctadecyloxacarbocyanine dye in model biological membranes and different solvents. Chem Phys Lipids. 2001 Feb;109(2):175-83.

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